4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring, a benzoyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using 2-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the pyrrole derivative with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its metabolic stability. The benzoyl and pyrrole groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzyl alcohol
- 4-(trifluoromethyl)benzyl bromide
- 2-trifluoromethyl benzimidazoles
Uniqueness
4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a trifluoromethyl group and a benzoyl group on the pyrrole ring distinguishes it from other similar compounds, enhancing its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(2-methylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-13-5-2-3-8-17(13)19(27)15-10-18(25-12-15)20(28)26-11-14-6-4-7-16(9-14)21(22,23)24/h2-10,12,25H,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKTQWTPCUZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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